molecular formula C22H28FN3O3S B2471414 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide CAS No. 897618-96-1

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Cat. No. B2471414
CAS RN: 897618-96-1
M. Wt: 433.54
InChI Key: KPFCKLSUCVWHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide, also known as FPEB, is a chemical compound that is used in scientific research to study the function and regulation of certain receptors in the brain. This compound is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5), which plays an important role in regulating synaptic plasticity and neuronal excitability.

Scientific Research Applications

Adenosine A2B Receptor Antagonists

Compounds with the piperazine sulfonyl moiety have been developed and characterized as adenosine A2B receptor antagonists, exhibiting subnanomolar affinity and high selectivity. These antagonists show promise in treating conditions like asthma, cancer, and cardiovascular diseases due to their role in modulating adenosine signaling pathways (Borrmann et al., 2009).

Antibacterial Activities

Derivatives of piperazine have been synthesized and evaluated for their antibacterial activities, with some compounds showing effectiveness against various bacterial strains. This research points to the potential of such compounds in developing new antibacterial agents, which is critical in the face of increasing antibiotic resistance (Wu Qi, 2014).

Antimalarial Agents

Specific piperazine derivatives have been identified for their anti-malarial activity. The structural optimization of these compounds can lead to the development of new antimalarial therapies, addressing the urgent need for novel treatments against resistant strains of malaria (Cunico et al., 2009).

Synthesis and Chemical Properties

Research on the synthesis and properties of compounds containing piperazine and fluorophenyl groups, similar to the compound , contributes to a deeper understanding of their chemical behavior and potential as intermediates for further pharmaceutical development. For instance, the Fe-catalyzed synthesis of flunarizine, a drug used to treat migraines, showcases the utility of such compounds in synthesizing medically relevant molecules (Shakhmaev et al., 2016).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c23-20-9-11-21(12-10-20)25-14-16-26(17-15-25)30(28,29)18-13-24-22(27)8-4-7-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFCKLSUCVWHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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